BenchChemオンラインストアへようこそ!

UNC5293

Kinase Inhibitor Selectivity MERTK Biochemical Potency

Choose UNC5293 for its unparalleled MERTK selectivity over FLT3, enabled by a unique piperidine and 'magic' methyl modification. This engineered precision avoids off-target hematopoietic toxicity, making it the definitive tool for leukemia xenograft and PK/PD studies with a 7.8h half-life. Ideal for long-term, once-daily oral dosing in murine models.

Molecular Formula C30H42N6O2
Molecular Weight 518.7 g/mol
Cat. No. B10824701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC5293
Molecular FormulaC30H42N6O2
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4CCN(CC4)C(=O)C5=CC(=NC(=C5)C)C
InChIInChI=1S/C30H42N6O2/c1-5-6-19(2)33-30-31-17-26-27(18-36(28(26)34-30)24-7-9-25(37)10-8-24)22-11-13-35(14-12-22)29(38)23-15-20(3)32-21(4)16-23/h15-19,22,24-25,37H,5-14H2,1-4H3,(H,31,33,34)/t19-,24?,25?/m0/s1
InChIKeyMSWOWUREQODTRO-CCYWVKEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone (UNC5293): A Highly Selective, Orally Bioavailable MERTK Inhibitor for Preclinical Leukemia Research


The compound (2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone, commonly known as UNC5293 (CAS 2226789-82-6), is a pyrrolo[2,3-d]pyrimidine-based small molecule [1]. It functions as a potent, ATP-competitive inhibitor of the MER receptor tyrosine kinase (MERTK), a member of the TAM family (TYRO3, AXL, MERTK) implicated in tumor cell survival and immune evasion [2]. UNC5293 exhibits subnanomolar biochemical potency against MERTK and is distinguished by its high selectivity over FLT3, AXL, and TYRO3, a property engineered through specific structural modifications [2].

Why Generic Substitution Fails for (2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone (UNC5293)


In-class pyrrolo[2,3-d]pyrimidine MERTK inhibitors such as MRX-2843 (dual MERTK/FLT3) and UNC2025 (dual MERTK/FLT3) exhibit potent MERTK inhibition but retain significant FLT3 activity, which can confound experimental outcomes due to hematopoietic toxicity and off-target immune modulation [1]. UNC5293's unique combination of a C5 piperidine ring and a stereospecific 'magic' methyl group at the C2 side chain α-position dramatically reduces FLT3 affinity while preserving subnanomolar MERTK potency [2]. This engineered selectivity profile cannot be replicated by earlier-generation dual inhibitors, making UNC5293 the preferred tool for studies requiring isolated MERTK pathway interrogation.

Quantitative Evidence Guide for (2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone (UNC5293) Selection


Subnanomolar MERTK Biochemical Inhibition (Ki = 0.19 nM) with 221-Fold Selectivity over FLT3 and 516-Fold over AXL

UNC5293 demonstrates a MERTK Ki of 0.190 nM in ATP-competitive inhibition assays [1]. Under identical assay conditions, its Ki values for FLT3 and AXL are 42 nM and 98 nM, respectively [1]. This translates to a 221-fold selectivity margin for MERTK over FLT3 (42 nM / 0.19 nM ≈ 221) and a 516-fold margin over AXL (98 nM / 0.19 nM ≈ 516).

Kinase Inhibitor Selectivity MERTK Biochemical Potency

Potent Cellular MERTK Phosphorylation Inhibition (IC50 = 9.4 nM) with 18-Fold Cellular Selectivity over FLT3 (IC50 = 170 nM) in B-ALL Cells

In human B-cell acute lymphoblastic leukemia (B-ALL) cell line cultures, UNC5293 inhibits MERTK phosphorylation with an IC50 of 9.4 nM . Under the same cellular conditions, its inhibitory activity against FLT3 is markedly weaker, with an IC50 of 170 nM , representing an 18-fold cellular selectivity window (170 nM / 9.4 nM ≈ 18).

Cellular Target Engagement B-ALL Phospho-MERTK

Broad Kinome Selectivity Demonstrated by Ambit Score S50(100 nM) = 0.041

UNC5293 achieved an Ambit selectivity score (S50 at 100 nM) of 0.041 [1], indicating that at 100 nM concentration, only 4.1% of the >400 kinases tested showed >50% inhibition. This score compares favorably to typical kinase inhibitors, which often exhibit S50 values >0.10 at similar concentrations, reflecting a high degree of kinome-wide specificity.

Kinome Selectivity Ambit Score Off-Target Profiling

Favorable Oral Pharmacokinetics in Mice: 7.8 h Half-Life and 58% Bioavailability

Following oral gavage in mice (3 mg/kg single dose), UNC5293 exhibits a plasma half-life of 7.8 hours and an oral bioavailability of 58% [1]. These parameters enable sustained target coverage with once-daily oral dosing in preclinical efficacy studies, contrasting with many tool kinase inhibitors that require continuous infusion or multiple daily intraperitoneal injections due to rapid clearance.

Oral Bioavailability Mouse Pharmacokinetics In Vivo Tool Compound

Rational 'Magic Methyl' Design Feature Drives MERTK Selectivity Over FLT3

Structure-activity relationship (SAR) studies revealed that incorporation of a single 'magic' methyl group at the α-position of the butyl side chain on the C2 position of the pyrrolo[2,3-d]pyrimidine scaffold significantly reduces FLT3 activity while preserving MERTK potency [1]. This stereospecific modification (S-configuration) distinguishes UNC5293 from earlier dual MERTK/FLT3 inhibitors like UNC2025, which lacks this methyl group and consequently exhibits FLT3 IC50 = 0.8 nM .

Structure-Activity Relationship Magic Methyl MERTK/FLT3 Selectivity

Optimal Research and Industrial Application Scenarios for (2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone (UNC5293)


Preclinical Efficacy Studies in MERTK-Driven Hematologic Malignancies Requiring Oral Bioavailability

UNC5293's robust oral pharmacokinetic profile (58% bioavailability, 7.8 h half-life) [1] enables chronic once-daily oral dosing in murine models of leukemia, including B-ALL and AML xenografts. This facilitates long-term efficacy studies and combination therapy experiments (e.g., with immune checkpoint inhibitors) without the confounding stress of repeated intraperitoneal injections.

Cellular Target Engagement and Selectivity Profiling in B-ALL Cell Models

The compound's potent cellular inhibition of MERTK phosphorylation (IC50 = 9.4 nM) combined with 18-fold cellular selectivity over FLT3 makes it an ideal tool for dissecting MERTK-specific signaling pathways in human B-ALL cells. Researchers can confidently attribute observed anti-proliferative or apoptotic effects to MERTK inhibition, minimizing off-target contributions from FLT3.

Kinase Selectivity Screening Panels for Immunology and Oncology Research

With an Ambit selectivity score of 0.041 [1], UNC5293 is suitable for use as a reference standard in broad kinome profiling assays. Its high selectivity reduces false-positive hits in high-throughput screens and provides a benchmark for evaluating the specificity of newly developed MERTK inhibitors or chemical probes.

In Vivo Pharmacokinetic/Pharmacodynamic Studies in Murine Leukemia Models

UNC5293 has demonstrated activity in bone marrow leukemia cells in a murine model [1]. Its favorable PK parameters and target-specific activity make it a valuable tool for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, correlating plasma exposure with MERTK target modulation (e.g., phospho-MERTK reduction) in tumor-bearing animals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC5293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.